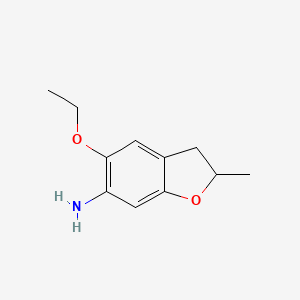

5-Ethoxy-2-methyl-2,3-dihydro-1-benzofuran-6-amine

Description

The study of heterocyclic compounds is a cornerstone of chemical research, providing the building blocks for everything from pharmaceuticals to materials science. Within this vast field, benzofuran (B130515) and its derivatives have garnered significant attention for their utility and diverse biological activities.

Benzofuran, a heterocyclic compound consisting of a fused benzene (B151609) and furan (B31954) ring, and its reduced form, dihydrobenzofuran, are privileged scaffolds in organic chemistry. nih.govnih.gov Their derivatives are widespread in nature and form the core of many synthetic compounds with significant pharmacological properties. Researchers have extensively documented the presence of the benzofuran motif in molecules exhibiting anti-inflammatory, antimicrobial, antifungal, and antitumor activities. nih.govnih.gov This wide range of biological efficacy has established benzofuran-based structures as crucial pharmacophores in drug discovery.

The synthesis of these scaffolds is a dynamic area of research, with numerous methods developed to construct the benzofuran and dihydrobenzofuran core. organic-chemistry.org These synthetic routes often employ transition-metal catalysts, such as palladium, copper, and ruthenium, to facilitate efficient and selective ring formation. nih.gov The ongoing development of novel synthetic strategies allows chemists to create a diverse library of substituted benzofuran derivatives for biological screening and materials application. The dihydrobenzofuran moiety, in particular, is a key structural component in various natural products and pharmaceuticals. nsf.gov

| Property | Description |

| Core Structure | Benzofuran (fused benzene and furan rings) and Dihydrobenzofuran (reduced form). |

| Significance | Foundational scaffolds in organic and medicinal chemistry. |

| Biological Activities | Antitumor, antibacterial, antioxidant, antiviral, anti-inflammatory. nih.gov |

| Synthetic Methods | Transition-metal catalysis (Pd, Cu, Ru), cyclization reactions. organic-chemistry.orgnih.gov |

While direct research on 5-Ethoxy-2-methyl-2,3-dihydro-1-benzofuran-6-amine is not extensively published, its structural components suggest its importance as a synthetic intermediate. The dihydrobenzofuran core is a well-established building block, and the presence of an amine group at the 6-position and an ethoxy group at the 5-position provides reactive sites for further chemical modification. Aminobenzofuran derivatives are recognized for their potential in medicinal chemistry, often serving as precursors for more complex molecules with specific biological targets. acs.org

The synthesis of such an amine would likely proceed through the formation of a nitro-substituted precursor, such as 5-Ethoxy-2-methyl-6-nitro-2,3-dihydro-1-benzofuran, followed by a reduction of the nitro group to the desired amine. This is a common and effective strategy in organic synthesis for introducing an amino group onto an aromatic ring. For instance, the related compound 2-methyl-7-nitro-2,3-dihydrobenzofuran is known as an important intermediate for the synthesis of 2-methyl-2,3-dihydrobenzofuran-7-amine. nih.gov The availability of structurally similar compounds, such as (5-ethoxy-2-methyl-2,3-dihydro-1-benzofuran-6-yl)methanol (B2606032) and (5-ethoxy-2-methyl-2,3-dihydro-1-benzofuran-6-yl)methylamine, from chemical suppliers indicates that this particular substituted dihydrobenzofuran scaffold is synthetically accessible and utilized in research and development. scbt.comchemicalbook.com

The research trajectory for a compound like this compound is primarily directed by its potential as a building block in the synthesis of novel, high-value molecules. Given the established biological activities of the broader benzofuran class, a key research avenue would be its use in the development of new therapeutic agents.

The primary amine group is a versatile functional handle that can be readily derivatized to form amides, sulfonamides, and other functionalities, allowing for the exploration of structure-activity relationships (SAR) in a drug discovery program. Research would likely focus on incorporating this scaffold into larger molecules designed to interact with specific biological targets, such as enzymes or receptors implicated in disease. Patents related to benzofuran derivatives often cite their use as glucokinase activators for the treatment of diabetes, further highlighting the therapeutic potential of this class of compounds. The specific substitution pattern of this compound makes it a unique starting material for creating new chemical entities with potentially improved potency, selectivity, or pharmacokinetic properties.

Structure

3D Structure

Properties

IUPAC Name |

5-ethoxy-2-methyl-2,3-dihydro-1-benzofuran-6-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO2/c1-3-13-11-5-8-4-7(2)14-10(8)6-9(11)12/h5-7H,3-4,12H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RXMXPEKPQQPYMZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=C2C(=C1)CC(O2)C)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501242662 | |

| Record name | 5-Ethoxy-2,3-dihydro-2-methyl-6-benzofuranamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501242662 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

885529-64-6 | |

| Record name | 5-Ethoxy-2,3-dihydro-2-methyl-6-benzofuranamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=885529-64-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Ethoxy-2,3-dihydro-2-methyl-6-benzofuranamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501242662 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 5 Ethoxy 2 Methyl 2,3 Dihydro 1 Benzofuran 6 Amine

Retrosynthetic Analysis of 5-Ethoxy-2-methyl-2,3-dihydro-1-benzofuran-6-amine

A retrosynthetic analysis of the target molecule reveals several potential disconnection points to identify plausible starting materials. The most direct approach involves the disconnection of the C-O bond within the dihydrofuran ring, a common strategy in heterocycle synthesis. This leads back to a substituted ortho-allylphenol precursor.

The key steps in the retrosynthesis are:

Functional Group Interconversion : The primary amine at the C6 position can be derived from the reduction of a nitro group. This is a standard and high-yielding transformation, making a nitro-substituted precursor a viable intermediate.

C-O Bond Disconnection : Cleavage of the ether linkage of the dihydrofuran ring points to an intramolecular cyclization of an ortho-substituted phenolic precursor, such as 2-allyl-4-ethoxy-5-nitrophenol.

Simplification of the Aromatic Precursor : The ortho-allylphenol intermediate can be conceptually assembled from a simpler phenolic compound, such as 4-ethoxy-3-nitrophenol, through an allylation reaction (e.g., Claisen rearrangement of an allyl ether).

This analysis suggests that the synthesis can originate from readily available substituted phenols, with the dihydrobenzofuran ring being formed in a key cyclization step, followed by functional group manipulation to install the final amine.

Classical Approaches to the Synthesis of the Dihydrobenzofuran Scaffold

Classical methods for constructing the dihydrobenzofuran skeleton typically rely on intramolecular cyclization reactions of functionalized phenolic precursors, often promoted by acid or base catalysts. nih.gov

The synthesis often begins with a substituted phenol. For the target molecule, a plausible starting material would be a hydroquinone derivative that is selectively functionalized. A general pathway involves:

O-Allylation : A phenol is treated with an allyl halide (e.g., allyl bromide) under basic conditions to form an aryl allyl ether.

Claisen Rearrangement : The aryl allyl ether is heated to induce a semanticscholar.orgsemanticscholar.org-sigmatropic rearrangement, which relocates the allyl group to the ortho position of the phenol, yielding a 2-allylphenol.

Intramolecular Cyclization : The resulting 2-allylphenol undergoes an intramolecular cyclization to form the dihydrofuran ring. This key step can be acid-catalyzed, where the protonation of the alkene initiates an intramolecular hydroalkoxylation. Alternatively, oxidative cyclization methods can be employed.

The formation of the dihydrobenzofuran ring via classical routes involves several critical intermediates.

ortho-Quinone Methides (o-QMs) : These are highly reactive intermediates that can be generated from phenolic Mannich bases or o-hydroxybenzyl alcohols. cnr.itrsc.org Once formed, o-QMs can undergo cycloaddition reactions. For instance, a [4+1] cycloaddition with isocyanides has been used to construct 2-aminobenzofuran scaffolds. nih.gov

Phenolate Anions : In base-mediated cyclizations, the deprotonated phenol forms a phenolate anion. This anion can act as a nucleophile, attacking an electrophilic center on the side chain (e.g., an epoxide or a carbon bearing a leaving group) to close the ring in an intramolecular Williamson ether synthesis.

Radical Intermediates : Oxidative coupling of phenolic compounds, such as the reaction of phenylpropanoids with reagents like silver(I) oxide, proceeds through radical intermediates to form the dihydrobenzofuran structure. scielo.br This biomimetic approach is particularly relevant for the synthesis of neolignan natural products containing the dihydrobenzofuran core. scielo.br

Modern Synthetic Strategies for Constructing the this compound Core

Modern synthetic chemistry offers powerful tools for the construction of heterocyclic systems, with transition-metal catalysis being at the forefront. semanticscholar.org These methods often provide higher efficiency, selectivity, and functional group tolerance compared to classical approaches. rsc.org

A variety of transition metals have been successfully employed to catalyze the formation of the dihydrobenzofuran ring through different mechanistic pathways. nih.gov

Palladium (Pd) : Palladium catalysis is widely used for C-O bond formation. Intramolecular Heck reactions of alkene-tethered aryl iodides are a powerful method for creating the dihydrofuran ring. nih.gov More recently, Pd-catalyzed Heck/Tsuji-Trost reactions of o-bromophenols with 1,3-dienes have been developed to provide chiral substituted 2,3-dihydrobenzofurans with excellent control over regioselectivity. organic-chemistry.org

Copper (Cu) : Copper catalysts are effective for intramolecular reactions. For example, the Cu-catalyzed intramolecular reaction of aryl pinacol boronic esters has been used to synthesize chiral dihydrobenzofuran-3-ols. rsc.org A Cu/SPDO-catalyzed [3+2] cycloaddition between quinone esters and styrene derivatives has also been developed for the enantioselective construction of 2-aryl-2,3-dihydrobenzofuran scaffolds. acs.org

Rhodium (Rh) : Rhodium catalysts excel in C-H activation and annulation reactions. rsc.org A Rh(III)-catalyzed [3+2] annulation involving the C-H activation of N-phenoxyacetamides and their subsequent carbooxygenation with 1,3-dienes enables the direct construction of dihydrobenzofurans. organic-chemistry.org Rhodium catalysts are also used in reactions involving metal carbenes, which are versatile intermediates for C-C bond formation. nih.gov

Iron (Fe) : Iron-catalyzed methods have also been developed for the formation of the aryl C-O bond, contributing to the synthesis of dihydrobenzofurans. semanticscholar.org

Table 1: Examples of Transition-Metal Catalyzed Dihydrobenzofuran Synthesis

| Catalyst/Metal | Reaction Type | Substrates | Key Features |

|---|---|---|---|

| Palladium (Pd) | Heck/Tsuji-Trost | o-bromophenols, 1,3-dienes | Excellent regio- and enantiocontrol organic-chemistry.org |

| Palladium (Pd) | Heck/Cacchi | Aryl iodide-joined alkenes, o-alkynylanilines | Forms polycyclic products with high enantiomeric excess nih.gov |

| Rhodium (Rh) | [3+2] Annulation | 2-alkenylphenols, N-phenoxyacetamides | Proceeds under mild conditions with high yields nih.govrsc.org |

| Rhodium (Rh) | C-H Activation | N-phenoxyacetamides, 1,3-dienes | Redox-neutral process with good functional group compatibility organic-chemistry.org |

| Copper (Cu) | Intramolecular Cyclization | Aryl pinacol boronic esters | Efficient synthesis of chiral dihydrobenzofuran-3-ols rsc.org |

Given that this compound possesses a stereocenter at the C2 position, controlling the stereochemistry during synthesis is crucial. Significant progress has been made in the development of stereoselective and enantioselective methods for dihydrobenzofuran synthesis. nih.gov

Chiral Catalysts : The use of transition metals combined with chiral ligands is a primary strategy. For instance, a rhodium-catalyzed enantioselective intermolecular C-H insertion followed by a palladium-catalyzed C-H activation/C-O cyclization has been used to achieve the enantioselective synthesis of highly functionalized 2,3-dihydrobenzofurans. nih.gov Di-rhodium carboxylate catalysts have been employed for stereoselective C-H insertion reactions of aryldiazoacetates to furnish dihydrobenzofurans with excellent diastereoselectivity and enantiopurity. nih.gov

Organocatalysis : Chiral organocatalysts, such as bifunctional tertiary amine-thioureas and chiral phosphoric acids, have emerged as powerful tools. dntb.gov.ua Chiral phosphoric acids have been used to catalyze the stereoselective Mannich-type interception of phenolic oxonium ylides, leading to dihydrobenzofurans with high diastereoselectivity and enantioselectivity. nih.gov

Substrate Control : In some cases, the inherent chirality of the starting material can direct the stereochemical outcome of the cyclization reaction.

Table 2: Examples of Stereoselective Dihydrobenzofuran Synthesis

| Catalyst/Method | Reaction Type | Stereochemical Outcome | Reference |

|---|---|---|---|

| Rhodium / Chiral Phosphoric Acid | Mannich type interception of oxonium ylides | >20:1 dr, >99% ee | nih.gov |

| Dirhodium Carboxylate | Stereoselective C-H insertion | >91:9 dr, 84% ee | nih.gov |

| Palladium / Chiral Ligand (N-Me-Xu₃) | Heck/Cacchi reaction | 84–97% ee | nih.gov |

| Bifunctional Amine-Thiourea | Intramolecular Michael addition | High enantioselectivity | dntb.gov.ua |

Application of Green Chemistry Principles in Benzofuran (B130515) Synthesis

In recent years, the principles of green chemistry have been increasingly applied to the synthesis of benzofuran and its derivatives to minimize environmental impact and enhance efficiency. Key strategies include the use of deep eutectic solvents (DESs) and microwave-assisted organic synthesis (MAOS).

Deep Eutectic Solvents (DESs): These solvents, often composed of a hydrogen bond donor and a hydrogen bond acceptor, offer a greener alternative to volatile organic compounds. For instance, a one-pot synthesis of 3-aminobenzofurans has been reported using a choline chloride-ethylene glycol (ChCl:EG) deep eutectic solvent in the presence of a copper iodide catalyst. This method provides an eco-friendly and efficient pathway for constructing the benzofuran core. While not a direct synthesis of the target molecule, the principles are applicable to the synthesis of related amino-substituted benzofurans.

Microwave-Assisted Methods: Microwave irradiation has emerged as a powerful tool in organic synthesis, often leading to significantly reduced reaction times, increased yields, and cleaner reaction profiles. In the context of benzofuran synthesis, microwave-assisted protocols have been developed for multicomponent reactions to produce highly functionalized benzofuran-2-carboxamides. These methods offer a rapid and efficient route to complex benzofuran structures and highlight a green approach that could be adapted for the synthesis of dihydrobenzofuran derivatives.

C-H Functionalization and Cycloaddition Reactions for Dihydrobenzofuran Synthesis

Modern synthetic strategies are increasingly moving towards more atom-economical and step-efficient methods such as C-H functionalization and cycloaddition reactions for the construction of complex molecules like dihydrobenzofurans.

C-H Functionalization: Direct C-H functionalization has become a powerful tool for the synthesis of complex organic molecules. For the synthesis of dihydrobenzofurans, sequential C-H functionalization reactions have been employed. These methods can involve a rhodium-catalyzed enantioselective intermolecular C-H insertion followed by a palladium-catalyzed C-H activation/C-O cyclization. This approach allows for the construction of highly functionalized and enantiomerically enriched dihydrobenzofurans. While a direct application to this compound has not been detailed in the literature, this strategy offers a potential route for its asymmetric synthesis.

Cycloaddition Reactions: [3+2] Cycloaddition reactions are a valuable method for the construction of five-membered rings, including the dihydrofuran moiety of the dihydrobenzofuran core. Anodic [3+2] cycloaddition of phenols with unactivated alkenes provides a direct route to the dihydrobenzofuran skeleton. Another approach involves the photocatalytic oxidative [3+2] cycloaddition of phenols and alkenes, which can be applied to the modular synthesis of a wide range of dihydrobenzofuran natural products. These methods demonstrate the versatility of cycloaddition strategies in accessing the core structure of the target molecule.

Comparison and Evaluation of Synthetic Routes to this compound

A comprehensive evaluation of synthetic routes is crucial for selecting the most efficient and practical method for the preparation of this compound. This evaluation considers factors such as yield, selectivity, atom economy, and the feasibility of scaling up the process for industrial production.

Yields, Selectivity (Chemo-, Regio-, Stereo-), and Atom Economy Considerations

A common route to aminobenzofurans involves the reduction of a corresponding nitrobenzofuran. A plausible synthetic pathway to the target compound would therefore involve the synthesis of 5-ethoxy-2-methyl-6-nitro-2,3-dihydro-1-benzofuran, followed by the reduction of the nitro group to an amine.

| Step | Reaction | Reagents and Conditions | Yield | Selectivity | Atom Economy |

| 1 | Nitration of a suitable precursor | Nitrating agent (e.g., HNO₃/H₂SO₄) | Moderate to Good | High regioselectivity expected due to directing effects of existing substituents. | Moderate |

| 2 | Dihydrobenzofuran ring formation | Base-catalyzed cyclization | Good | High regioselectivity. Potential for stereoselectivity at the C2 position. | High |

| 3 | Reduction of nitro group | Catalytic hydrogenation (e.g., H₂, Pd/C) or metal-acid reduction (e.g., Sn/HCl) | High | High chemoselectivity for the nitro group. | High |

Scale-Up Feasibility and Industrial Relevance of Synthetic Pathways

The industrial synthesis of fine chemicals like this compound requires processes that are not only high-yielding and selective but also safe, cost-effective, and scalable.

The proposed synthetic route, involving nitration, cyclization, and reduction, utilizes well-established and scalable chemical transformations.

Nitration: A common industrial process, though it requires careful control of reaction conditions due to the use of strong acids and the exothermic nature of the reaction.

Cyclization: Base-catalyzed cyclizations are frequently used in industrial settings and can often be performed in standard reactor systems.

Catalytic Hydrogenation: This is a widely used industrial process for the reduction of nitro groups. It offers high efficiency and clean conversion, with the catalyst being recyclable, which is economically and environmentally advantageous.

The use of green chemistry principles, such as microwave-assisted synthesis or the use of greener solvents, could enhance the industrial viability of the synthesis by reducing reaction times, energy consumption, and waste generation. However, the scalability of microwave reactors for large-scale production can be a limiting factor.

Chemical Reactivity and Mechanistic Investigations of 5 Ethoxy 2 Methyl 2,3 Dihydro 1 Benzofuran 6 Amine

Reactivity of the Amine Functionality

The lone pair of electrons on the nitrogen atom of the 6-amine group imparts significant nucleophilic character, making it susceptible to reaction with a variety of electrophiles. This reactivity is central to the derivatization of the molecule.

Nucleophilic Acyl Substitution Reactions and Amide Formation

The primary amine of 5-Ethoxy-2-methyl-2,3-dihydro-1-benzofuran-6-amine readily participates in nucleophilic acyl substitution reactions with acylating agents such as acid chlorides and acid anhydrides to form stable amide derivatives. This transformation is a common and efficient method for functionalizing the amine group.

The reaction proceeds via the addition of the amine nucleophile to the electrophilic carbonyl carbon of the acylating agent, forming a tetrahedral intermediate. Subsequent elimination of a leaving group (e.g., chloride) from this intermediate regenerates the carbonyl double bond and yields the corresponding N-acylated benzofuran (B130515), or amide. Typically, these reactions are performed in the presence of a non-nucleophilic base, such as pyridine or triethylamine, to neutralize the acidic byproduct (e.g., HCl) generated during the reaction. The formation of the amide significantly alters the electronic properties of the benzofuran system, as the nitrogen lone pair becomes delocalized into the adjacent carbonyl group, rendering it less basic and less activating towards the aromatic ring.

While specific examples for this exact compound are not extensively detailed in the literature, the synthesis of analogous acetamide derivatives from related heterocyclic amines is well-established. For instance, the synthesis of N-{2-[(3-Oxo-1,3-dihydro-2-benzofuran-1-yl)acetyl]phenyl}acetamide involves a similar nucleophilic attack of an amine on a carbonyl group. mdpi.comresearchgate.net This supports the expected reactivity for the title compound.

Table 1: Representative Nucleophilic Acyl Substitution Reactions for Amide Formation

| Acylating Agent | Base | Solvent | Product |

|---|---|---|---|

| Acetyl Chloride | Pyridine | Dichloromethane | N-(5-Ethoxy-2-methyl-2,3-dihydro-1-benzofuran-6-yl)acetamide |

| Benzoyl Chloride | Triethylamine | Tetrahydrofuran | N-(5-Ethoxy-2-methyl-2,3-dihydro-1-benzofuran-6-yl)benzamide |

This table represents expected reactions based on the general reactivity of aromatic amines.

Amine Alkylation and Arylation Reactions

The amine functionality can also undergo N-alkylation and N-arylation reactions. Direct alkylation with alkyl halides can be challenging as it often leads to a mixture of mono- and poly-alkylated products. The initially formed secondary amine is often more nucleophilic than the starting primary amine, leading to further reaction. However, under controlled conditions, such as using a large excess of the starting amine, mono-alkylation can be favored.

Reductive amination provides a more controlled method for N-alkylation. This involves the reaction of the amine with an aldehyde or ketone to form an imine intermediate, which is then reduced in situ by a reducing agent like sodium borohydride to yield the alkylated amine.

N-arylation can be achieved through reactions such as the Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction between the amine and an aryl halide. This method is highly versatile and allows for the formation of a carbon-nitrogen bond with a wide range of aryl groups.

Derivatization via Urea, Sulfonamide, and Other Amine-Based Linkages

The nucleophilic amine group is a handle for the introduction of various other functional groups. Reaction with isocyanates provides a straightforward route to urea derivatives. In this reaction, the amine nitrogen attacks the electrophilic carbon of the isocyanate, resulting in the formation of an N,N'-disubstituted urea.

Similarly, reaction with sulfonyl chlorides in the presence of a base yields sulfonamides. This reaction is a robust method for creating a stable linkage and is widely used in medicinal chemistry. The synthesis of sulfonamides from heterocyclic amines is a common synthetic procedure. nih.gov A related derivative, N-[(5-ethoxy-2-methyl-2,3-dihydro-1-benzofuran-6-yl)methyl]-1-(4-fluorophenyl)methanesulfonamide, has been reported, indicating the feasibility of forming sulfonamide linkages with this molecular scaffold. molport.com

Table 2: Examples of Derivatization Reactions of the Amine Functionality

| Reagent | Linkage Formed | Product Class |

|---|---|---|

| Phenyl isocyanate | Urea | N-(5-Ethoxy-2-methyl-2,3-dihydro-1-benzofuran-6-yl)-N'-phenylurea |

| p-Toluenesulfonyl chloride | Sulfonamide | N-(5-Ethoxy-2-methyl-2,3-dihydro-1-benzofuran-6-yl)-4-methylbenzenesulfonamide |

This table represents expected reactions based on the general reactivity of aromatic amines and related literature.

Reactivity of the Dihydrobenzofuran Ring System

The benzene (B151609) portion of the dihydrobenzofuran ring is activated towards electrophilic substitution due to the electron-donating effects of the amine and ethoxy substituents. The dihydrofuran part of the molecule is generally stable under these conditions but can influence the regioselectivity of the reactions.

Electrophilic Aromatic Substitution on the Benzene Moiety

The 6-amino and 5-ethoxy groups are strong activating, ortho- and para-directing groups. In the case of this compound, the positions on the aromatic ring are C4 and C7. The position ortho to the powerful amino group (C7) and meta to the ethoxy group is a potential site for substitution. The position ortho to the ethoxy group and meta to the amino group (C4) is another possible site.

Steric hindrance from the adjacent dihydrofuran ring and the ethoxy group may influence the regiochemical outcome. However, the directing effect of the amino group is typically dominant. Therefore, electrophilic substitution is most likely to occur at the C7 position. Common electrophilic aromatic substitution reactions include nitration, halogenation, and Friedel-Crafts reactions. Under strongly acidic conditions, such as those used for nitration, the amine group will be protonated to form an ammonium (B1175870) salt, which is a deactivating, meta-directing group. This can be circumvented by protecting the amine, for example, as an acetamide, before carrying out the substitution. The acetamido group is still an ortho-, para-director but is less activating than the free amine.

Palladium-Catalyzed Cross-Coupling Reactions at Aromatic Positions

The dihydrobenzofuran ring can be functionalized using modern cross-coupling techniques, most notably those catalyzed by palladium. nih.govunicatt.itrsc.org These reactions typically require the presence of a halide or triflate group on the aromatic ring to act as a leaving group. Therefore, a common strategy involves the initial halogenation of the benzofuran ring (e.g., at the C7 position via electrophilic substitution) to install a reactive handle.

Once the halogenated derivative is prepared, it can undergo a variety of palladium-catalyzed cross-coupling reactions. For example, a Suzuki coupling with a boronic acid can be used to form a new carbon-carbon bond, attaching a new aryl or alkyl group. A Heck reaction with an alkene can introduce a vinyl substituent. These methods provide powerful and flexible tools for the elaboration of the benzofuran core structure. The development of C-H activation methodologies also offers a more direct route for the functionalization of the benzofuran ring, potentially avoiding the need for a pre-installed halide. nih.govcnr.it

Table 3: Potential Palladium-Catalyzed Cross-Coupling Reactions

| Reaction Name | Coupling Partner | Bond Formed | Potential Product (after halogenation at C7) |

|---|---|---|---|

| Suzuki Coupling | Phenylboronic acid | C-C | 7-Phenyl-5-ethoxy-2-methyl-2,3-dihydro-1-benzofuran-6-amine |

| Heck Coupling | Styrene | C-C | 7-Styryl-5-ethoxy-2-methyl-2,3-dihydro-1-benzofuran-6-amine |

| Buchwald-Hartwig Amination | Aniline | C-N | N7-Phenyl-5-ethoxy-2-methyl-2,3-dihydro-1-benzofuran-6,7-diamine |

This table outlines potential synthetic transformations based on established palladium-catalyzed methodologies on similar aromatic systems.

Reactions Involving the Dihydrofuran Ring (e.g., Oxidation, Reduction)

The dihydrofuran ring of 2,3-dihydrobenzofuran derivatives is a key site for chemical transformations. Oxidation and reduction reactions can lead to a variety of products, depending on the reagents and reaction conditions employed.

Oxidation:

The oxidation of the 2,3-dihydrobenzofuran ring can result in the formation of the corresponding benzofuran, or cleavage of the furan (B31954) ring. The outcome is highly dependent on the oxidant used. For instance, oxidation of 1-(2-hydroxyphenyl)-2-(4-hydroxyphenyl)ethanes with 2,3-dichloro-5,6-dicyanobenzoquinone (DDQ) can yield a mixture of the corresponding benzofuran and 2,3-dihydrobenzofuran derivatives rsc.org. The biomimetic oxidation of benzofurans, using hydrogen peroxide catalyzed by Mn(III) porphyrins, proceeds via the formation of epoxides, which can then undergo further reactions like decarboxylation or nucleophilic attack mdpi.com. While not specifically documented for this compound, it is anticipated that similar oxidative pathways would be observed. The presence of the electron-donating amine and ethoxy groups might influence the rate and regioselectivity of the oxidation.

| Oxidizing Agent | Expected Product(s) | Reference Compound(s) |

| 2,3-Dichloro-5,6-dicyanobenzoquinone (DDQ) | 5-Ethoxy-2-methyl-1-benzofuran-6-amine | 1-(2-hydroxyphenyl)-2-(4-hydroxyphenyl)ethane rsc.org |

| Hydrogen Peroxide / Mn(III) Porphyrin | Epoxide intermediate, potentially leading to ring-opened products | Benzofuran, 2-methylbenzofuran, 3-methylbenzofuran mdpi.com |

| m-Chloroperoxybenzoic acid (m-CPBA) | Epoxide intermediate | Substituted 2,3-benzofurans mdpi.com |

Reduction:

The dihydrofuran ring in 2,3-dihydrobenzofurans can be subjected to reductive cleavage. For example, the hydrodeoxygenation of 2,3-dihydrobenzofuran over a sulfided NiMoP/Al2O3 catalyst leads to the formation of 2-ethylphenol through the cleavage of the C(sp³)–O bond in the furan ring researchgate.net. This process typically involves hydrogenation of the aromatic ring followed by dehydration and further hydrogenation researchgate.net. It is plausible that this compound would undergo a similar reductive ring opening under catalytic hydrogenation conditions, yielding a substituted 2-ethylphenol derivative. The reduction of aurones with sodium borohydride in methanol yields the corresponding 2,3-dihydrobenzofuran-3-ols, which are sensitive to acidic conditions and can undergo rearrangement rsc.org.

| Reducing Agent/Catalyst | Expected Product(s) | Reference Compound(s) |

| H₂ / NiMoP/Al₂O₃ | Substituted 2-ethylphenol derivative | 2,3-Dihydrobenzofuran researchgate.net |

| Sodium Borohydride (if a carbonyl were present) | Corresponding alcohol | Aurones rsc.org |

Stability and Degradation Pathways of this compound Under Various Conditions

The stability of this compound is influenced by environmental factors such as light, heat, and pH. The presence of the amine and ethoxy groups, as well as the dihydrofuran ring, provides potential sites for degradation.

Substituted dibenzofurans can be degraded by microorganisms. For example, the degradation of acetoxydibenzofurans is initiated by the hydrolysis of the ester bond researchgate.net. The degradation of substituted dibenzofurans can proceed via dioxygenation of either the substituted or non-substituted aromatic ring researchgate.net. While this data is for dibenzofurans, it suggests that enzymatic pathways could potentially degrade the benzofuran core of the title compound.

The dihydrofuran ring can undergo ring-opening under certain conditions. For instance, Lewis acid-catalyzed intramolecular ring-opening benzannulation of 5-(indolyl)-2,3-dihydrofuran acetals has been reported mdpi.com. This suggests that under acidic conditions, the dihydrofuran ring of this compound could be susceptible to cleavage.

The primary amine group can undergo oxidation, particularly in the presence of strong oxidizing agents or upon exposure to air and light over extended periods, potentially leading to the formation of colored degradation products. The ethoxy group is generally more stable but can be cleaved under harsh acidic conditions.

Advanced Spectroscopic and Structural Elucidation Methodologies Applied to 5 Ethoxy 2 Methyl 2,3 Dihydro 1 Benzofuran 6 Amine

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy is a cornerstone technique for the elucidation of the chemical structure of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the molecular framework.

Proton (¹H) and Carbon (¹³C) NMR Techniques

One-dimensional ¹H and ¹³C NMR spectra offer fundamental insights into the number and types of proton and carbon environments within the molecule.

The ¹H NMR spectrum is anticipated to display distinct signals for each unique proton. The aromatic region is expected to show two singlets corresponding to the protons at the C4 and C7 positions, a consequence of their isolation from other protons on the benzene (B151609) ring. The dihydrofuran ring gives rise to more complex signals: a multiplet for the methine proton at C2, which is coupled to the protons of the adjacent methyl group and the C3 methylene (B1212753) protons. The C3 protons are diastereotopic due to the chiral center at C2, and they are expected to appear as two separate multiplets (a doublet of doublets each). The ethoxy group will present as a characteristic quartet for the methylene protons and a triplet for the terminal methyl protons. The amine protons at C6 typically appear as a broad singlet, and the methyl group at C2 shows up as a doublet due to coupling with the C2 proton.

The ¹³C NMR spectrum provides information on the carbon skeleton. Eleven distinct signals are expected, corresponding to each carbon atom in the molecule. The chemical shifts are influenced by the electronic environment, with carbons attached to heteroatoms (oxygen and nitrogen) appearing at lower fields.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Assignments for 5-Ethoxy-2-methyl-2,3-dihydro-1-benzofuran-6-amine

| Position | Predicted ¹H Chemical Shift (δ, ppm) | Multiplicity | Predicted ¹³C Chemical Shift (δ, ppm) |

|---|---|---|---|

| 2-CH | ~4.8 - 5.0 | m (multiplet) | ~78 - 80 |

| 2-CH₃ | ~1.4 - 1.5 | d (doublet) | ~20 - 22 |

| 3-CH₂a | ~3.2 - 3.3 | dd (doublet of doublets) | ~30 - 32 |

| 3-CH₂b | ~2.8 - 2.9 | dd (doublet of doublets) | |

| 4-CH (aromatic) | ~6.7 - 6.8 | s (singlet) | ~114 - 116 |

| 5-C (aromatic) | - | - | ~146 - 148 |

| 5-OCH₂CH₃ | ~3.9 - 4.1 | q (quartet) | ~64 - 66 |

| 5-OCH₂CH₃ | ~1.3 - 1.4 | t (triplet) | ~14 - 16 |

| 6-C (aromatic) | - | - | ~135 - 137 |

| 6-NH₂ | ~3.5 - 4.5 | br s (broad singlet) | - |

| 7-CH (aromatic) | ~6.2 - 6.3 | s (singlet) | ~100 - 102 |

| 3a-C (aromatic bridgehead) | - | - | ~125 - 127 |

| 7a-C (aromatic bridgehead) | - | - | ~150 - 152 |

Two-Dimensional NMR Experiments (COSY, HSQC, HMBC, NOESY)

2D NMR experiments are instrumental in establishing the connectivity between atoms.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. Key expected correlations include the coupling between the C2-proton and the C2-methyl protons, as well as with the two C3-protons. The geminal coupling between the diastereotopic C3-protons would also be observed. Additionally, the ethoxy group's methylene and methyl protons will show a distinct cross-peak. sdsu.edu

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates protons directly to their attached carbons, providing unambiguous C-H assignments. sdsu.edu Each proton signal in the ¹H NMR spectrum (except the amine protons) will show a cross-peak with its corresponding carbon signal in the ¹³C spectrum, confirming the assignments made in Table 1.

HMBC (Heteronuclear Multiple Bond Correlation): This technique identifies longer-range couplings (typically 2-3 bonds) between protons and carbons. sdsu.edu It is crucial for piecing together the molecular fragments. For instance, the aromatic proton at C4 should show correlations to carbons C3a, C5, and C6. The protons of the ethoxy methylene group are expected to correlate with the C5 carbon, confirming the position of the ethoxy substituent.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, irrespective of whether they are connected through bonds. researchgate.net This is particularly useful for determining stereochemistry and conformation. A key expected NOE would be between the C4 aromatic proton and the ethoxy methylene protons, confirming their spatial proximity on the ring. Correlations between the C2-methyl protons and the C3-protons would also be anticipated.

Mass Spectrometry Techniques for Molecular Formula and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions, allowing for the determination of molecular weight and elemental composition, as well as providing structural information through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS)

HRMS provides a highly accurate measurement of the molecular mass, which can be used to determine the elemental formula of a compound. For this compound, with a molecular formula of C₁₁H₁₅NO₂, the expected exact mass for the protonated molecule [M+H]⁺ would be calculated and compared against the experimental value to confirm the elemental composition with high confidence.

Table 2: HRMS Data for this compound

| Formula | Ion | Calculated Exact Mass |

|---|---|---|

| C₁₁H₁₅NO₂ | [M+H]⁺ | 194.1125 |

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Elucidation

Tandem mass spectrometry (MS/MS) involves multiple stages of mass analysis, typically by selecting a precursor ion and inducing its fragmentation to observe the resulting product ions. This provides detailed structural information. The fragmentation of the protonated molecule is expected to proceed through several characteristic pathways. A primary fragmentation would be the loss of the methyl group from the C2 position, a common cleavage for 2-alkyl dihydrobenzofurans. Another expected fragmentation is the loss of an ethylene (B1197577) molecule (C₂H₄) from the ethoxy group.

Table 3: Predicted MS/MS Fragmentation for [C₁₁H₁₅NO₂ + H]⁺

| Precursor Ion (m/z) | Proposed Neutral Loss | Product Ion (m/z) | Proposed Structure of Fragment |

|---|---|---|---|

| 194.11 | CH₃• (15.02) | 179.09 | Ion from loss of C2-methyl radical |

| 194.11 | C₂H₄ (28.03) | 166.08 | Ion from loss of ethylene from ethoxy group |

| 166.08 | CH₃• (15.02) | 151.06 | Ion from subsequent loss of C2-methyl radical |

Infrared (IR) and Raman Spectroscopy for Functional Group Identification and Vibrational Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. These spectra serve as a molecular "fingerprint" and are excellent for identifying functional groups. uu.nlbiointerfaceresearch.com

The IR spectrum is expected to show characteristic absorption bands for the various functional groups present. The primary amine (-NH₂) group should give rise to two distinct N-H stretching bands in the region of 3300-3500 cm⁻¹. The spectrum will also feature C-H stretching vibrations for both the aromatic and aliphatic portions of the molecule below 3100 cm⁻¹. The aromatic C=C stretching vibrations typically appear in the 1500-1620 cm⁻¹ range. Strong bands corresponding to the C-O stretching of the aryl ether and the dihydrofuran ether linkage are expected in the fingerprint region between 1050 and 1250 cm⁻¹.

Raman spectroscopy will complement the IR data. Aromatic ring vibrations are often strong in the Raman spectrum. The symmetric vibrations of non-polar bonds will be more Raman active, providing additional structural information.

Table 4: Predicted Vibrational Band Assignments for this compound

| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) | Expected Intensity (IR/Raman) |

|---|---|---|---|

| N-H stretch (asymmetric & symmetric) | Primary Amine | 3300 - 3500 | Medium / Medium |

| C-H stretch (aromatic) | Aryl | 3000 - 3100 | Medium / Strong |

| C-H stretch (aliphatic) | -CH₃, -CH₂, -CH | 2850 - 2980 | Strong / Strong |

| N-H bend (scissoring) | Primary Amine | 1590 - 1650 | Medium-Strong / Weak |

| C=C stretch (aromatic) | Aryl | 1500 - 1620 | Medium-Strong / Strong |

| C-O stretch (aryl ether) | Ar-O-Et | 1200 - 1250 | Strong / Medium |

| C-O stretch (cyclic ether) | Dihydrofuran | 1050 - 1100 | Strong / Medium |

X-ray Crystallography for Solid-State Structure Determination

Crystal Packing and Intermolecular Interactions

Analysis of a crystal structure would also reveal how the molecules are arranged in the solid state, a phenomenon known as crystal packing. This includes the identification of intermolecular interactions such as hydrogen bonds, van der Waals forces, and potential π-π stacking interactions. These interactions are crucial for understanding the physical properties of the compound, including its melting point and solubility. In the case of this compound, the amine and ethoxy groups would be expected to participate in hydrogen bonding, significantly influencing its crystal packing. Without experimental data, a definitive analysis of these interactions is not possible.

Chiroptical Spectroscopy (e.g., Electronic Circular Dichroism) for Stereochemical Assignment (if applicable to chiral forms)

The structure of this compound contains a chiral center at the C2 position of the dihydrobenzofuran ring. Therefore, this compound can exist as a pair of enantiomers. Chiroptical spectroscopy, particularly Electronic Circular Dichroism (ECD), is a key technique for investigating the stereochemistry of chiral molecules. ECD measures the differential absorption of left and right circularly polarized light, providing a spectrum that is unique to a specific enantiomer.

To perform this analysis, the racemic mixture would first need to be separated into its individual enantiomers, typically using chiral chromatography. The experimentally obtained ECD spectra could then be compared with spectra predicted from quantum chemical calculations to determine the absolute configuration (R or S) of each enantiomer. No studies detailing the chiral separation or ECD analysis of this compound have been found.

Chromatographic Methodologies for Purity Assessment and Separation (e.g., HPLC, GC-MS)

Chromatographic techniques are essential for assessing the purity of a chemical compound and for separating it from impurities or, in the case of chiral compounds, from its other enantiomers.

High-Performance Liquid Chromatography (HPLC) would be a primary method for determining the purity of this compound. A typical HPLC method would involve a reversed-phase column (e.g., C18) with a mobile phase consisting of a mixture of water (often with additives like formic acid or ammonium (B1175870) acetate) and an organic solvent such as acetonitrile (B52724) or methanol. Detection would likely be performed using a UV detector, monitoring at a wavelength where the benzofuran (B130515) chromophore absorbs.

Gas Chromatography-Mass Spectrometry (GC-MS) is another powerful technique for purity assessment, providing both separation and structural information. The compound would be introduced into the gas chromatograph, where it would travel through a capillary column and be separated from any volatile impurities. The separated components would then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a fragmentation pattern that can be used to confirm the identity of the compound.

Computational and Theoretical Studies on 5 Ethoxy 2 Methyl 2,3 Dihydro 1 Benzofuran 6 Amine

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to predicting the behavior of a molecule at the electronic level. These methods solve approximations of the Schrödinger equation to determine electron distribution and energy levels, which in turn dictate the molecule's geometry, stability, and chemical reactivity.

Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of a molecule based on its electron density. physchemres.org For compounds based on the benzofuran (B130515) scaffold, DFT is employed to determine the most stable three-dimensional arrangement of atoms (ground state geometry) by finding the structure with the minimum energy. These calculations can accurately predict bond lengths, bond angles, and dihedral angles. physchemres.org

DFT studies on related benzofuran derivatives have shown good agreement between calculated and experimentally determined structures. physchemres.org For the 2,3-dihydro-1-benzofuran ring system, calculations focus on the planarity of the fused rings and the orientation of the substituents. The ethoxy, methyl, and amine groups on the 5-Ethoxy-2-methyl-2,3-dihydro-1-benzofuran-6-amine molecule would be modeled to find their lowest energy conformations, which is critical for understanding how the molecule interacts with its environment.

Table 1: Illustrative Geometrical Parameters Calculated by DFT for a Dihydrobenzofuran Scaffold Note: This table presents typical data obtained from DFT calculations on related structures and serves as an example of the parameters that would be determined for this compound.

| Parameter | Description | Typical Calculated Value |

| C-C (Aromatic) | Bond length within the benzene (B151609) ring | ~1.39 - 1.41 Å |

| C-O (Furan) | Bond length within the dihydrofuran ring | ~1.37 Å |

| C-C (Furan) | Bond length within the dihydrofuran ring | ~1.50 Å |

| C-O-C | Bond angle in the ether linkage of the ring | ~108° |

| Dihedral Angle | Angle defining the pucker of the dihydrofuran ring | Varies with substitution |

Frontier Molecular Orbital (FMO) theory simplifies the concept of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reacting species. wikipedia.org The HOMO is the outermost orbital containing electrons and acts as an electron donor, while the LUMO is the innermost empty orbital that can accept electrons. youtube.com

The energy of the HOMO is related to the molecule's ionization potential (its ability to donate an electron), and the LUMO energy is related to its electron affinity (its ability to accept an electron). rsc.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability and chemical reactivity. rsc.org A smaller gap suggests that the molecule is more polarizable and more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. rsc.org For this compound, FMO analysis would identify the regions of the molecule most susceptible to electrophilic and nucleophilic attack. The electron-donating amine and ethoxy groups are expected to significantly influence the energy and distribution of the HOMO.

Table 2: Example Frontier Molecular Orbital Energies from DFT Calculations on a Benzofuran Analogue Note: This table provides representative values to illustrate the output of an FMO analysis.

| Orbital | Energy (eV) | Description | Implication for Reactivity |

| HOMO | -5.50 | Highest Occupied Molecular Orbital | Region most likely to donate electrons (nucleophilic) |

| LUMO | -0.85 | Lowest Unoccupied Molecular Orbital | Region most likely to accept electrons (electrophilic) |

| HOMO-LUMO Gap | 4.65 | Energy difference between HOMO and LUMO | Indicator of chemical stability and reactivity |

Quantum chemical calculations can predict various spectroscopic properties, which are invaluable for confirming the identity and structure of newly synthesized compounds.

NMR Spectroscopy: Theoretical calculations of Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) are performed using methods like the Gauge-Independent Atomic Orbital (GIAO). nih.gov By comparing the calculated NMR spectra with experimental data, researchers can validate the proposed molecular structure. nih.gov

IR Spectroscopy: Infrared (IR) spectroscopy identifies molecular vibrations. DFT calculations can predict the vibrational frequencies and intensities of a molecule, corresponding to the peaks in an IR spectrum. This helps in assigning specific vibrational modes, such as the N-H stretching of the amine group or C-O stretching of the ethoxy group. nih.gov

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) is used to calculate the electronic transitions that correspond to the absorption of light in the ultraviolet-visible (UV-Vis) range. researchgate.net These calculations can predict the maximum absorption wavelength (λmax), which is related to the electronic structure and conjugation within the molecule. The solvent environment can also be modeled to study its effect on the UV-Vis spectrum. researchgate.net

Molecular Dynamics (MD) Simulations for Conformational Analysis and Solvent Interactions

While quantum mechanics is excellent for static electronic properties, Molecular Dynamics (MD) simulations are used to study the motion of atoms and molecules over time. MD simulations provide insights into the conformational flexibility of this compound and its interactions with surrounding molecules, such as solvents.

In a simulation, the forces on each atom are calculated, and Newton's laws of motion are used to predict their positions and velocities over a series of small time steps. This allows for the exploration of the molecule's conformational landscape, identifying the most stable and frequently adopted shapes. For the subject compound, MD could reveal the rotational freedom of the ethoxy and methyl groups and the puckering of the dihydrofuran ring.

Furthermore, MD simulations are crucial for understanding how a molecule interacts with a solvent like water. By simulating the molecule in a box of solvent molecules, one can observe the formation of hydrogen bonds between the amine and ethoxy groups and water, as well as hydrophobic interactions involving the benzofuran core. These simulations are essential for predicting solubility and how the molecule behaves in a biological environment. ucsd.edu Studies on similar benzofuran derivatives have used MD to understand their binding with biological targets by analyzing interactions like hydrogen bonding and hydrophobic contacts within the binding site. ucsd.edu

QSAR (Quantitative Structure-Activity Relationship) and ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) Computational Modeling Approaches Relevant to Analogues or Scaffold Design

When designing new molecules based on a known chemical scaffold like 2,3-dihydro-1-benzofuran, computational models are used to predict their properties and activities before they are synthesized. This approach saves significant time and resources.

Quantitative Structure-Activity Relationship (QSAR) models are statistical models that correlate the chemical structure of a series of compounds with their measured activity or property. researchgate.net For the benzofuran class, researchers have developed QSAR models to predict various biological activities. mdpi.comresearchgate.net These models are built using a set of known benzofuran derivatives and their experimental data. The chemical structures are represented by numerical values called molecular descriptors, which quantify various aspects like size, shape, lipophilicity, and electronic properties. researchgate.net

Once a statistically significant model is created, it can be used to predict the activity of new, unsynthesized benzofuran analogues, guiding chemists to prioritize the most promising candidates for synthesis.

In parallel, ADMET models predict the pharmacokinetic and toxicity properties of a compound. researchgate.net Early prediction of ADMET properties is critical in drug discovery to avoid failures in later stages. semanticscholar.org Computational tools can estimate parameters such as:

Absorption: Intestinal absorption and cell permeability.

Distribution: Plasma protein binding and blood-brain barrier penetration.

Metabolism: Susceptibility to metabolism by cytochrome P450 enzymes.

Excretion: Likelihood of renal clearance.

Toxicity: Potential for various toxic effects.

These predictions are often based on established rules (like Lipinski's Rule of Five) and machine learning models trained on large datasets of known compounds. nih.gov For a molecule like this compound, these models would provide a preliminary assessment of its drug-like properties.

Table 3: Common Molecular Descriptors Used in QSAR Models for Benzofuran Analogues Note: This table lists examples of descriptors used to build predictive models for this class of compounds.

| Descriptor Type | Examples | Property Quantified |

| Electronic | Dipole moment, HOMO/LUMO energies | Electron distribution, reactivity |

| Topological | Molecular connectivity indices, Wiener index | Atomic arrangement and branching |

| Steric/Geometrical | Molecular weight, volume, surface area | Size and shape of the molecule |

| Physicochemical | LogP, Molar refractivity, Polar surface area | Lipophilicity, polarizability, polarity |

Table 4: Key ADMET Parameters Predicted by Computational Models Note: This table shows typical properties evaluated in silico to assess the "drug-likeness" of a compound.

| Parameter | Description | Importance |

| LogP | Octanol-water partition coefficient | Predicts lipophilicity and membrane permeability |

| TPSA | Topological Polar Surface Area | Relates to hydrogen bonding potential and permeability |

| H-bond Donors/Acceptors | Count of N-H, O-H bonds / N, O atoms | Influences solubility and receptor binding |

| CYP Inhibition | Likelihood of inhibiting key metabolic enzymes | Predicts potential for drug-drug interactions |

| Blood-Brain Barrier (BBB) Permeation | Ability to cross into the central nervous system | Relevant for CNS-acting drugs or avoiding side effects |

| Human Intestinal Absorption (HIA) | Percentage of drug absorbed from the gut | Key factor for oral bioavailability |

Ligand-Based and Structure-Based Design Principles for Virtual Screening of Related Scaffolds for synthetic purposes

Virtual screening has become an indispensable tool in medicinal chemistry for identifying novel compounds with desired biological activities from large chemical libraries. youtube.com This process can be broadly categorized into ligand-based and structure-based approaches. Both methodologies can be effectively applied to the this compound scaffold to discover structurally related molecules for synthetic exploration.

Ligand-Based Virtual Screening (LBVS) operates on the principle that molecules with similar structures or properties are likely to exhibit similar biological activities. nih.gov This approach is particularly useful when the three-dimensional structure of the biological target is unknown. youtube.com For the benzofuran scaffold, LBVS can be implemented through several techniques:

Similarity Searching: This method uses a known active molecule, in this case, a conceptual derivative of the title compound, as a query to search databases for compounds with comparable chemical features. The comparison is based on molecular descriptors, such as fingerprints or 3D shape, to quantify similarity. nih.govnih.gov

Pharmacophore Modeling: A pharmacophore model represents the essential 3D arrangement of chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers) necessary for biological activity. A model can be generated from a set of known active compounds with the benzofuran core. This model is then used as a 3D query to filter large databases, identifying diverse structures that fit the pharmacophoric requirements. researchgate.net For instance, a pharmacophore model for a benzofuran derivative might include a hydrogen bond acceptor (the furan (B31954) oxygen), an aromatic ring, and a hydrogen bond donor (the amine group). researchgate.net

Structure-Based Virtual Screening (SBVS) requires the 3D structure of the target protein, which is often obtained through X-ray crystallography or NMR spectroscopy. The primary SBVS technique is molecular docking. mdpi.com

Molecular Docking: This computational method predicts the preferred orientation and binding affinity of a ligand when bound to the active site of a target protein. researchgate.net In the context of the this compound scaffold, a library of related analogs can be docked into a relevant biological target. The compounds are then ranked based on their predicted binding scores, which estimate the strength of the protein-ligand interaction. nih.govacs.org This allows for the prioritization of compounds for synthesis and biological testing. The analysis of docking poses can reveal key interactions, such as hydrogen bonds and hydrophobic contacts, guiding further lead optimization. nih.gov

The integration of both ligand- and structure-based methods can create a powerful and comprehensive screening cascade to identify novel and potent derivatives of the benzofuran scaffold for synthetic development.

| Compound ID | Scaffold Variation | Method | Score | Predicted Key Interaction |

|---|---|---|---|---|

| BZ-001 | R-group modification at amine | Molecular Docking | -9.5 kcal/mol | Hydrogen bond with Asp120 |

| BZ-002 | Ethoxy group replaced with methoxy | Molecular Docking | -8.9 kcal/mol | Hydrophobic interaction in pocket A |

| BZ-003 | Methyl group at C2 replaced with ethyl | Pharmacophore Fit | 0.85 (Fit Value) | Matches all 4 pharmacophore features |

| BZ-004 | Bioisosteric replacement of furan | Similarity Search | 0.92 (Tanimoto) | High 2D fingerprint similarity |

| BZ-005 | Positional isomer of amine group | Molecular Docking | -7.8 kcal/mol | Altered binding mode |

Reaction Pathway Modeling and Transition State Analysis Using Computational Methods

Computational chemistry is a vital tool for elucidating reaction mechanisms, predicting product selectivity, and optimizing reaction conditions. Methods like Density Functional Theory (DFT) are frequently used to model the synthesis of heterocyclic compounds such as dihydrobenzofurans. dntb.gov.uawuxiapptec.com

Reaction Pathway Modeling involves mapping the potential energy surface of a chemical reaction to identify the most favorable route from reactants to products. This includes identifying all intermediates and transition states. For the synthesis of a substituted 2,3-dihydrobenzofuran, several synthetic routes could be modeled, such as:

Acid-Catalyzed Cyclization: A common method for forming the benzofuran ring involves the intramolecular cyclization of precursors like ortho-alkenylphenols. nih.govnih.gov Computational modeling can investigate the mechanism, which typically proceeds through the formation of a key cationic intermediate. By calculating the energies of different possible cyclization pathways, researchers can predict regioselectivity. nih.gov

Transition Metal-Catalyzed Annulation: Modern synthetic methods often employ transition metals like rhodium or palladium to catalyze the [3+2] annulation of precursors to form the dihydrofuran ring. Computational studies can model the catalytic cycle, including steps like oxidative addition, migratory insertion, and reductive elimination, to understand the role of the catalyst and ligands in promoting the reaction and controlling stereochemistry.

Transition State (TS) Analysis is crucial for understanding the kinetics of a reaction. A transition state is the highest energy point along the reaction coordinate, and its structure and energy determine the activation energy (Ea) of that step. dntb.gov.ua

Locating Transition States: Computational algorithms are used to locate the specific geometry of the transition state. This is followed by a frequency calculation, which must show exactly one imaginary frequency corresponding to the motion along the reaction coordinate, confirming it as a true transition state. dntb.gov.ua

Calculating Activation Energies: The energy difference between the transition state and the reactants provides the activation energy. nih.gov By comparing the activation energies of competing pathways, the model can predict the major product. For example, in an acid-catalyzed cyclization, calculations might show that the activation energy for 5-exo-trig cyclization is lower than a competing pathway, explaining the observed product formation. nih.gov

These computational analyses provide a detailed, step-by-step view of the reaction mechanism, offering insights that are often difficult to obtain through experimental means alone. This understanding can guide the development of more efficient and selective syntheses for this compound and its derivatives.

| Species | Description | Relative Energy (kcal/mol) |

|---|---|---|

| Reactant Complex | Starting o-alkenylphenol | 0.00 |

| TS1 | Transition state for intramolecular cyclization | +10.2 |

| Intermediate | Cyclized carbocation intermediate | -5.4 |

| TS2 | Transition state for proton loss | +2.1 |

| Product | Dihydrobenzofuran ring | -15.8 |

Synthetic Applications and Derivatization Strategies of 5 Ethoxy 2 Methyl 2,3 Dihydro 1 Benzofuran 6 Amine

Utilization as a Building Block in Complex Organic Synthesis

The unique structure of 5-Ethoxy-2-methyl-2,3-dihydro-1-benzofuran-6-amine, featuring a nucleophilic aromatic amine ortho to a dihydrofuran ring, makes it a valuable precursor in the synthesis of more elaborate molecular architectures. Its utility spans the creation of highly substituted benzofurans and the assembly of complex fused heterocyclic systems.

The aromatic amine group of this compound is a key functional group for introducing a variety of substituents onto the benzofuran (B130515) core. Standard transformations such as acylation, alkylation, and metal-catalyzed cross-coupling reactions can be readily applied. For instance, acylation of the amine can be used to generate a library of amide derivatives. sci-hub.se

While direct examples employing this specific amine are not extensively detailed, the general reactivity of aminobenzofurans is well-established. For example, palladium-catalyzed reactions, such as the Sonogashira coupling, are commonly used to prepare 2,3-disubstituted benzofurans from appropriate precursors. organic-chemistry.org The amine group can be converted to a halide or triflate, which can then participate in such cross-coupling reactions to introduce alkyl, aryl, or vinyl substituents.

Furthermore, the dihydrobenzofuran ring itself can be a target for modification. Depending on the reaction conditions, the furan (B31954) ring can be opened or undergo dehydrogenation to the corresponding benzofuran. The synthesis of various substituted benzofurans often involves cyclization strategies starting from substituted phenols and alkynes, indicating the importance of the substitution pattern on the benzene (B151609) ring, which can be readily modified starting from the amine. organic-chemistry.orgnih.gov

Table 1: Potential Reactions for Derivatization

| Reaction Type | Reagents and Conditions | Potential Product |

|---|---|---|

| Acylation | Acid chloride or anhydride, base | Amide derivative |

| Reductive Amination | Aldehyde or ketone, reducing agent (e.g., NaBH₃CN) | Secondary or tertiary amine derivative |

| Diazotization-Sandmeyer | 1. NaNO₂, HCl; 2. CuX (X = Cl, Br, CN) | Halogen or nitrile substituted derivative |

The bifunctional nature of this compound, possessing both an amine and a dihydrobenzofuran moiety, makes it an ideal starting material for the synthesis of fused heterocyclic systems. The amine group can react with various bifunctional electrophiles to construct new rings fused to the benzofuran core. For instance, reaction with α,β-unsaturated carbonyl compounds or 1,3-dicarbonyl compounds can lead to the formation of fused pyridine, pyrimidine, or diazepine (B8756704) rings.

The synthesis of heterocycles containing a benzofuran moiety is a significant area of research due to their profound physiological properties. mdpi.com For example, benzofuran derivatives can be fused with other nitrogen-containing heterocycles like pyrazole (B372694). mdpi.comresearchgate.net A general strategy involves the reaction of a benzofuran precursor with reagents like hydrazonoyl halides to yield fused pyrazole systems. researchgate.net The amine group of the title compound could similarly be diazotized and coupled with active methylene (B1212753) compounds to initiate cyclization into fused pyridazine (B1198779) or triazine systems.

Role in the Elaboration of Diverse Chemical Libraries

The generation of chemical libraries with high structural diversity is crucial for drug discovery and materials science. This compound serves as an excellent scaffold for such endeavors due to its synthetic tractability.

The reactive amine group is well-suited for combinatorial chemistry, allowing for the rapid generation of a large number of derivatives from a common intermediate. By employing a variety of building blocks such as carboxylic acids (for amide formation), aldehydes (for reductive amination), or sulfonyl chlorides (for sulfonamide formation), a diverse library of compounds can be synthesized. Such libraries of polysubstituted benzofurans have been successfully prepared and screened for biological activities, for instance, as inhibitors of parasitic growth. sci-hub.se This approach allows for a systematic exploration of the structure-activity relationship (SAR) around the dihydrobenzofuran core.

In modern medicinal chemistry, scaffold decoration is a key strategy for optimizing the properties of a lead compound. mdpi.com this compound represents a core scaffold that can be "decorated" with various functional groups to modulate its physicochemical and biological properties. mdpi.com The ethoxy and methyl groups provide specific steric and electronic features, while the amine at position 6 offers a prime site for introducing diversity elements. Late-stage functionalization of the amine allows for the synthesis of analogues with tailored properties, which is a critical step in the development of new therapeutic agents or functional materials.

Precursor in the Synthesis of Materials Science Components (e.g., Polymers, Dyes, Advanced Photoelectronic Materials)

The aromatic and heterocyclic nature of this compound makes it a promising precursor for materials with interesting optical and electronic properties.

The primary aromatic amine functionality is a classic precursor for the synthesis of azo dyes. Through diazotization followed by coupling with an electron-rich aromatic compound (a coupling partner), a wide range of azo dyes with varying colors and properties can be synthesized. researchgate.net The extended π-system of the resulting azo-benzofuran conjugate could lead to materials with interesting photophysical properties.

Table 2: Potential Azo Dye Synthesis

| Coupling Partner | Resulting Dye Chromophore | Potential Color |

|---|---|---|

| Phenol | Hydroxy-azobenzene derivative | Yellow-Orange |

| Aniline | Amino-azobenzene derivative | Orange-Red |

| N,N-Dimethylaniline | Dimethylamino-azobenzene derivative | Red |

In the realm of advanced materials, benzofuran derivatives are known to be components of organic semiconductors and light-emitting diodes (OLEDs). The electronic properties of the benzofuran ring system can be tuned by the introduction of various substituents. The amine group on the title compound provides a convenient point for incorporating it into a polymer backbone, either through polycondensation reactions (e.g., forming polyamides or polyimides) or by attaching it as a pendant group to a pre-formed polymer. Thiophene-substituted benzofuran derivatives, for instance, have been synthesized for use in optical devices. nih.gov The development of polymers or small molecules derived from this compound could lead to new materials for applications in electronics and photonics.

Intermediate in the Synthesis of Agrochemicals or Industrial Chemicals

The dihydrobenzofuran scaffold is a recognized pharmacophore and toxophore present in a variety of biologically active molecules, including some pesticides and industrial compounds. The amine functionality at the 6-position of this compound serves as a key handle for introducing diverse structural modifications.

For instance, the amine group can readily undergo a range of chemical transformations to create derivatives with potential agrochemical properties. These reactions could include:

Acylation: Reaction with acyl chlorides or anhydrides to form amides.

Sulfonylation: Reaction with sulfonyl chlorides to produce sulfonamides.

Alkylation: Introduction of various alkyl groups.

Urea and Thiourea Formation: Reaction with isocyanates or isothiocyanates.

These derivatization strategies could lead to compounds with herbicidal, fungicidal, or insecticidal activities, a common feature of molecules containing the benzofuran core. The specific substituents introduced would play a crucial role in determining the biological activity and target specificity of the resulting compounds.

While direct examples are scarce, the general importance of substituted aminobenzofurans in the development of bioactive compounds suggests that this compound is a viable starting material for the synthesis of novel agrochemicals.

Design and Synthesis of Advanced Probes for Chemical Biology Research

Fluorescent probes are indispensable tools in chemical biology for visualizing and studying biological processes. The dihydrobenzofuran core, when appropriately substituted, can exhibit fluorescent properties. The amine group of this compound provides a convenient attachment point for conjugating this scaffold to other molecules, such as fluorophores or bioactive small molecules, to create advanced chemical probes.

The synthesis of such probes would typically involve the reaction of the amine with a molecule containing a reactive functional group, for example:

An activated ester or acyl chloride of a known fluorophore.

A linker molecule that can subsequently be attached to a targeting ligand.

Stereoselective Synthesis of Chiral Compounds Utilizing the Target Amine

The 2-methyl-2,3-dihydro-1-benzofuran moiety contains a stereocenter at the C2 position. If this compound is available in an enantiomerically pure form, it could potentially be utilized as a chiral auxiliary or a chiral building block in stereoselective synthesis.

As a chiral auxiliary , the amine could be temporarily incorporated into an achiral molecule to direct a subsequent stereoselective reaction. After the desired stereochemistry is established, the auxiliary could be cleaved and recovered.

However, there is currently no specific information in the scientific literature describing the use of this compound for these purposes. The development of methods for the enantioselective synthesis or chiral resolution of this amine would be a prerequisite for its application in stereoselective synthesis. General strategies for the asymmetric synthesis of 2,3-dihydrobenzofurans have been reported and could potentially be adapted to produce enantiomerically pure forms of the target amine.

Emerging Research Directions and Future Outlook for 5 Ethoxy 2 Methyl 2,3 Dihydro 1 Benzofuran 6 Amine Research

Development of Novel and Efficient Synthetic Routes for Functionalized Dihydrobenzofurans

One promising approach involves the late-stage functionalization of a pre-formed 5-ethoxy-2-methyl-2,3-dihydro-1-benzofuran core. This could be achieved through electrophilic nitration at the C6 position, followed by reduction to the desired amine. The directing effects of the C5-ethoxy group (ortho, para-directing) and the dihydrofuran ring would need to be carefully considered to ensure selectivity for the C6 position.

Alternatively, a convergent synthesis could be envisioned, starting from a suitably substituted benzene (B151609) derivative. For instance, a plausible route could commence with a 4-substituted-3-aminophenol derivative, where the substituents would ultimately become the C5 and C6 groups of the target molecule. Subsequent O-alkylation with a propylene (B89431) oxide equivalent, followed by intramolecular cyclization, could construct the dihydrobenzofuran ring.

Recent advancements in transition-metal-catalyzed reactions offer a rich toolbox for the synthesis of substituted dihydrobenzofurans. novapublishers.com Copper-catalyzed N-alkenylation followed by a nih.govnih.gov-rearrangement of aryloxyamines with alkenyl boronic acids has been shown to produce 2-amino-2,3-disubstituted dihydrobenzofurans with high diastereoselectivity. acs.org Adapting such a methodology could provide a novel and stereocontrolled route to the target compound or its derivatives. Another innovative strategy involves the [4+1] cycloaddition of in situ generated ortho-quinone methides with isocyanides, which has been successfully employed for the synthesis of 2-aminobenzofurans. nih.gov

Below is a table summarizing potential synthetic strategies that could be explored for the synthesis of 5-Ethoxy-2-methyl-2,3-dihydro-1-benzofuran-6-amine:

| Synthetic Strategy | Key Transformation | Potential Advantages | Key Challenges |

| Late-Stage Functionalization | Electrophilic Nitration/Reduction | Utilizes a potentially more accessible dihydrobenzofuran core. | Achieving high regioselectivity at the C6 position. |

| Convergent Synthesis | Intramolecular Cyclization | Allows for early introduction of key functional groups. | Synthesis of the appropriately substituted starting materials. |

| Transition-Metal Catalysis | Cu-catalyzed N-alkenylation/ nih.govnih.gov-rearrangement | Potential for high stereocontrol. | Substrate scope and optimization for the specific substitution pattern. |

| Cycloaddition Reactions | [4+1] Cycloaddition | Access to a diverse range of aminobenzofuran derivatives. nih.gov | Adaptation to the dihydrobenzofuran system with the desired substituents. |

Exploration of Under-explored Reactivity Profiles of the Amine and Benzofuran (B130515) Moieties

The presence of both a nucleophilic amine and an electron-rich aromatic ring in this compound suggests a rich and largely unexplored reactivity profile.

The aromatic amine at the C6 position is a versatile functional handle for a variety of chemical transformations. Standard reactions such as acylation, alkylation, sulfonylation, and diazotization followed by Sandmeyer-type reactions could be employed to introduce a wide array of substituents at this position. These modifications would be invaluable for structure-activity relationship (SAR) studies in medicinal chemistry programs.